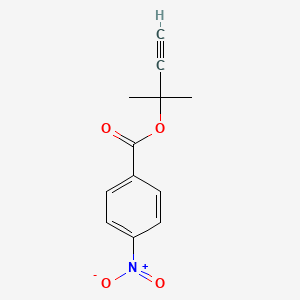
2-methylbut-3-yn-2-yl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbut-3-yn-2-yl 4-nitrobenzoate is an organic compound with the molecular formula C12H11NO4 and a molecular weight of 233.226 g/mol . It is a derivative of 4-nitrobenzoic acid and is characterized by the presence of a nitro group attached to the benzene ring and an ester linkage to a 2-methylbut-3-yn-2-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbut-3-yn-2-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-methylbut-3-yn-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbut-3-yn-2-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to yield 4-nitrobenzoic acid and 2-methylbut-3-yn-2-ol under acidic or basic conditions.
Addition: The triple bond in the 2-methylbut-3-yn-2-yl group can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Addition: Bromine (Br2), hydrogen bromide (HBr)
Major Products
Reduction: 2-methylbut-3-yn-2-yl 4-aminobenzoate
Hydrolysis: 4-nitrobenzoic acid and 2-methylbut-3-yn-2-ol
Addition: 2-bromo-2-methylbut-3-yn-2-yl 4-nitrobenzoate
Applications De Recherche Scientifique
2-Methylbut-3-yn-2-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methylbut-3-yn-2-yl 4-nitrobenzoate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ester linkage allows for hydrolysis, releasing the active 4-nitrobenzoic acid, which can further participate in biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbut-3-yn-2-yl acetate: Similar structure but with an acetate group instead of a nitrobenzoate group.
(2-Methylbut-3-yn-2-yl)benzene: Lacks the nitro group and ester linkage, making it less reactive.
{[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene: Contains an ether linkage instead of an ester linkage.
Propriétés
Numéro CAS |
42969-18-6 |
|---|---|
Formule moléculaire |
C12H11NO4 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
2-methylbut-3-yn-2-yl 4-nitrobenzoate |
InChI |
InChI=1S/C12H11NO4/c1-4-12(2,3)17-11(14)9-5-7-10(8-6-9)13(15)16/h1,5-8H,2-3H3 |
Clé InChI |
RUJMFXQCSVIWGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



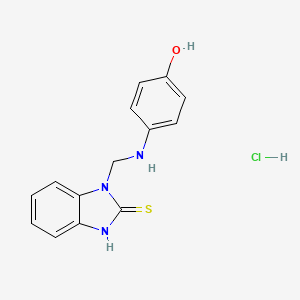

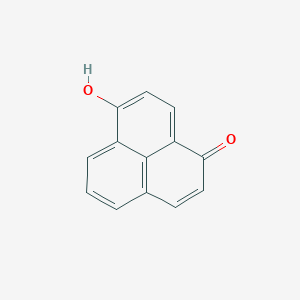

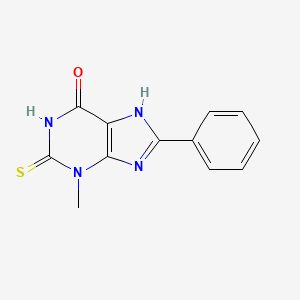
![4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11959085.png)
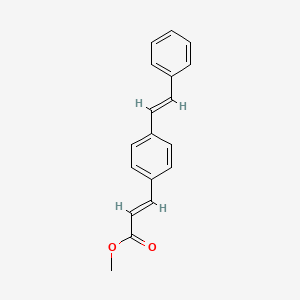

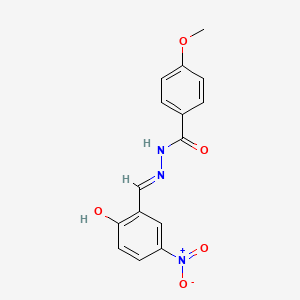
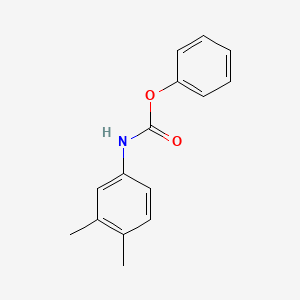
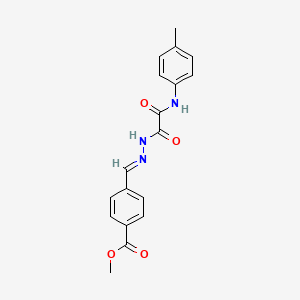
![4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11959124.png)

